Fmoc-Dap(Z)-OH

概览

描述

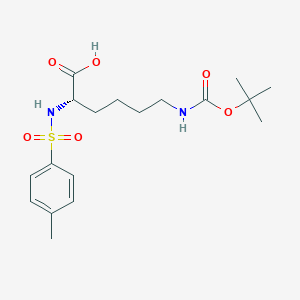

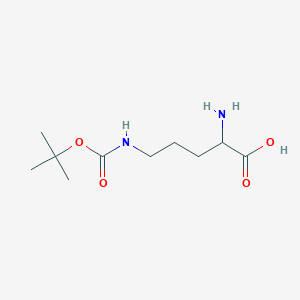

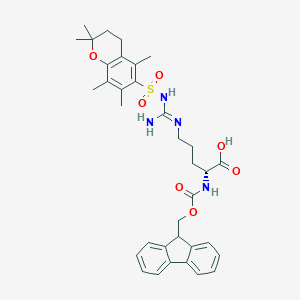

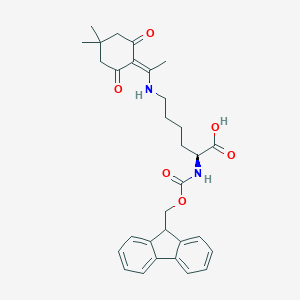

Fmoc-Dap(Z)-OH, also known as Nα-Fmoc-Nβ-Z-L-2,3-diaminopropionic acid or Fmoc-3-(Z-amino)-L-alanine, is a compound used in peptide synthesis . It has an empirical formula of C26H24N2O6 and a molecular weight of 460.48 .

Synthesis Analysis

Fmoc-Dap(Z)-OH is typically used in Fmoc solid-phase peptide synthesis . An optimized Fmoc-removal strategy has been developed to suppress the formation of diketopiperazine, a common side reaction in solid-phase peptide synthesis . This involves the use of alternative Fmoc-removal solutions, leading to a drastic reduction in diketopiperazine formation .

Molecular Structure Analysis

The molecular structure of Fmoc-Dap(Z)-OH can be represented by the SMILES string OC(=O)C@HOCc1ccccc1)NC(=O)OCC2c3ccccc3-c4ccccc24 . The InChI key for this compound is CDAHZCMBWKGJEC-QHCPKHFHSA-N .

Chemical Reactions Analysis

Fmoc-Dap(Z)-OH is involved in Fmoc solid-phase peptide synthesis . A study has shown that the use of dipropylamine as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent can strongly reduce aspartimide formation, a common side reaction in high-temperature solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

Fmoc-Dap(Z)-OH is a powder with an assay of ≥95.0% . It is suitable for Fmoc solid-phase peptide synthesis .

科研应用

Fmoc-Dap(Z)-OH 用于合成正交保护的氨基酸及其衍生物。例如,Rao、Tantry 和 Babu(2006)描述了从 Fmoc-Asp/Glu (Rao, Tantry, & Babu, 2006) 开始合成正交保护的 Fmoc-Dap/Dab(Boc/Z/Alloc)-OH。

它被用作合成 l-Dap 的保护甲酯的构建块,这对于肽合成很重要。Temperini 等人(2020)开发了一种制备正交保护的 l-Dap 甲酯的策略 (Temperini et al., 2020)。

Fmoc-Dap(Z)-OH 在肽核酸(PNAs)的寡聚化中有应用。St Amant 和 Hudson(2012)的研究涉及使用基于 Fmoc 的 PNA 寡聚化来合成嘧啶等核碱基的单体 (St Amant & Hudson, 2012)。

Lam、Wu 和 Wong(2022)强调了在固相肽合成中引入 Fmoc-Dap(Z)-OH 的问题,揭示了它在各种条件下的快速内酰胺化 (Lam, Wu, & Wong, 2022)。

Schnaider 等人(2019)讨论了利用 Fmoc-修饰的自组装构建块,包括 Fmoc-Dap(Z)-OH,在生物医用材料中用于抗菌和抗炎目的 (Schnaider et al., 2019)。

在另一个应用中,Diamandas、Moreira 和 Taylor(2021)描述了在含有 Z-去氢色氨酸(ΔTrp)的环肽的固相合成中使用 Fmoc-Dap(Z)-OH (Diamandas, Moreira, & Taylor, 2021)。

Wahlström 和 Undén(2009)在固相肽合成中利用 Fmoc-Dap(Z)-OH 进行色氨酸保护,展示了它在通过 HPLC 便于纯化的作用 (Wahlström & Undén, 2009)。

Safety And Hazards

未来方向

Peptide-based hydrogels, including those based on Fmoc-dipeptides like Fmoc-Dap(Z)-OH, are being explored for various biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The self-assembly and supramolecular hydrogel formation ability of Fmoc-dipeptides are areas of active research .

性质

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAHZCMBWKGJEC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373239 | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Dap(Z)-OH | |

CAS RN |

204316-36-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204316-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Dap(Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。